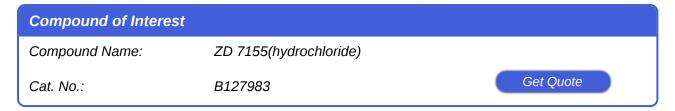


Application Notes and Protocols: Oral Administration of ZD 7155 in Goldblatt Hypertensive Rats

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the experimental use of ZD 7155, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, in the two-kidney, one-clip (2K1C) Goldblatt hypertensive rat model. This model is a cornerstone for studying renovascular hypertension, a condition driven by the renin-angiotensin system (RAS). ZD 7155 serves as a valuable tool for investigating the therapeutic potential of AT1 receptor blockade in this pathology. The following sections detail the mechanism of action, experimental protocols, and key findings related to the oral administration of ZD 7155.

Mechanism of Action

ZD 7155 is a non-peptide, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] In the renin-angiotensin system, angiotensin II binds to AT1 receptors to elicit vasoconstriction, aldosterone release, and sodium retention, all of which contribute to increased blood pressure. By selectively blocking the AT1 receptor, ZD 7155 prevents the physiological actions of angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] This targeted action makes it a subject of interest in the development of antihypertensive therapies.

Data Presentation



The oral administration of ZD 7155 to Goldblatt hypertensive rats results in a significant and sustained reduction in blood pressure. This effect is dose-dependent and is directly correlated with the occupancy of AT1 receptors in target tissues.

Parameter	Vehicle Control	ZD 7155 (3 mg/kg, oral)	Duration of Effect	Reference
Change in Systolic Blood Pressure	No significant change	↓ 16 mmHg	Sustained for up to 48 hours	[2]
Plasma Renin Activity	Baseline	↑ 3.7-fold	-	[2]
Renal Renin Gene Expression	Baseline	↑ 4.2-fold	-	[2]

Tissue	AT1 Receptor Occupancy with ZD 7155	Reference
Aorta	Sustained Inhibition	[1]
Kidney	Sustained Inhibition	[1]
Adrenal Gland	Sustained Inhibition	[1]

Experimental Protocols Induction of Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension

This surgical procedure induces hypertension by mimicking renal artery stenosis.

Materials:

- Sprague-Dawley rats (male, 200-250 g)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)



- Surgical instruments (scissors, forceps, retractors)
- Silver clips (internal diameter of 0.20-0.25 mm)
- Sutures
- Analgesics and antibiotics

Procedure:

- Anesthetize the rat and shave the left flank.
- Make a flank incision to expose the left kidney.
- Carefully isolate the left renal artery from the renal vein and surrounding connective tissue.
- Place a silver clip around the renal artery to partially constrict it. The degree of constriction is critical for inducing stable hypertension.
- Reposition the kidney and suture the muscle and skin layers.
- Administer post-operative analgesics and antibiotics as per institutional guidelines.
- Allow the rats to recover for 4-6 weeks for hypertension to develop and stabilize.
- Confirm hypertension by measuring systolic blood pressure using the tail-cuff method. Rats
 with a sustained systolic blood pressure above 150 mmHg are typically considered
 hypertensive.

Oral Administration of ZD 7155 (Oral Gavage)

Oral gavage ensures accurate dosing of the compound.

Materials:

- ZD 7155, appropriately formulated in a vehicle (e.g., 0.5% methylcellulose)
- Gavage needles (18-20 gauge, with a ball tip)



- Syringes (1-3 mL)
- Animal scale

Procedure:

- Weigh each rat to calculate the precise volume of the ZD 7155 formulation to be administered.
- Gently restrain the rat.
- Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
- Insert the gavage needle into the esophagus. The rat should swallow the tube as it is gently advanced. Do not force the needle.
- Slowly administer the calculated volume of the ZD 7155 formulation.
- · Carefully withdraw the gavage needle.
- Monitor the animal for any signs of distress immediately after the procedure.

Blood Pressure Measurement

The tail-cuff method is a common non-invasive technique for monitoring blood pressure in rats.

Materials:

- Tail-cuff blood pressure system (plethysmograph, cuff, and pump)
- Restrainers for rats
- · Warming chamber or pad

Procedure:

 Acclimate the rats to the restrainer and the procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.



- On the day of measurement, place the rat in the restrainer.
- Gently warm the rat's tail to increase blood flow, which facilitates detection of the pulse.
- Place the tail cuff and sensor on the base of the tail.
- Inflate and deflate the cuff multiple times to obtain several readings.
- Record the systolic blood pressure. For baseline measurements, this should be done before the administration of ZD 7155.
- For time-course experiments, repeat the measurements at specified time points after dosing (e.g., 1, 2, 4, 8, 24, and 48 hours).

Quantitative Autoradiography for AT1 Receptor Occupancy

This technique allows for the visualization and quantification of AT1 receptor binding in tissues.

Materials:

- Tissues of interest (aorta, kidney, adrenal gland) from treated and control rats
- Cryostat
- Microscope slides
- Radiolabeled angiotensin II analog (e.g., 125I-[Sar1, Ile8]Ang II)
- ZD 7155 (for in vitro displacement)
- Buffers and reagents for incubation and washing
- Phosphor imaging screens or X-ray film
- Image analysis software

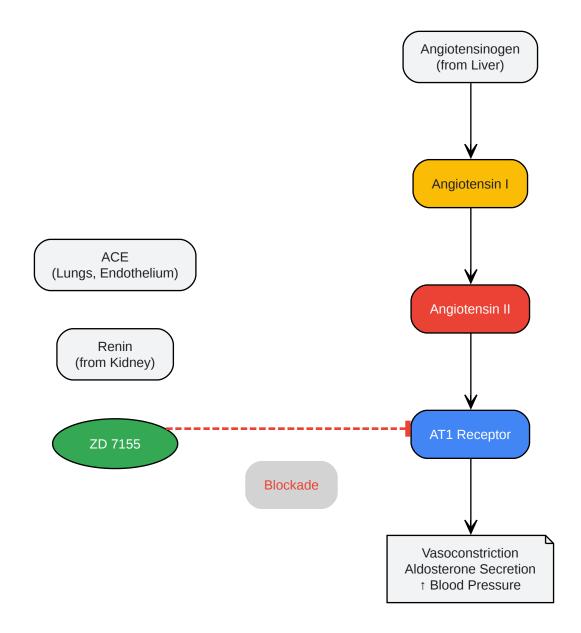
Procedure:



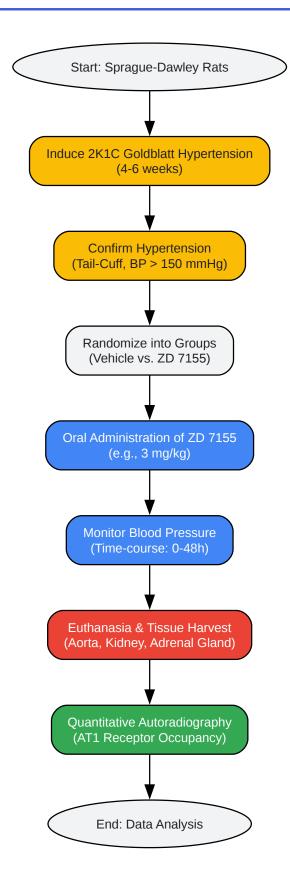
- At the end of the treatment period, euthanize the rats and harvest the target tissues.
- Rapidly freeze the tissues in isopentane cooled with liquid nitrogen.
- Section the frozen tissues using a cryostat (10-20 μm thickness) and mount the sections on microscope slides.
- For in vitro receptor binding, incubate the tissue sections with the radiolabeled angiotensin II
 analog in the presence or absence of a high concentration of unlabeled ZD 7155 to
 determine total and non-specific binding, respectively.
- Wash the slides to remove unbound radioligand.
- Expose the slides to a phosphor imaging screen or X-ray film.
- Quantify the density of the autoradiographic signal using image analysis software. The
 difference between total and non-specific binding represents the specific binding to AT1
 receptors.
- Compare the specific binding in tissues from ZD 7155-treated rats to that of vehicle-treated controls to determine the percentage of AT1 receptor occupancy.

Visualizations Signaling Pathway of the Renin-Angiotensin System and ZD 7155 Intervention









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